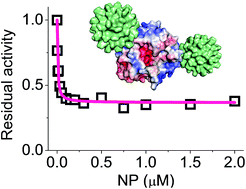Allosteric inhibition of α-thrombin enzymatic activity with ultrasmall gold nanoparticles†
Nanoscale Advances Pub Date: 2018-09-24 DOI: 10.1039/C8NA00081F
Abstract
The catalytic activity of enzymes can be regulated by interactions with synthetic nanoparticles (NPs) in a number of ways. To date, however, the potential use of NPs as allosteric effectors has not been investigated in detail. Importantly, targeting allosteric (distal) sites on the enzyme surface could afford unique ways to modulate the activity, allowing for either enzyme activation, partial or full inhibition. Using p-mercaptobenzoic acid-coated ultrasmall gold NPs (AuMBA) and human α-thrombin as a model system, here we experimentally tested the hypothesis that enzyme activity could be regulated through ultrasmall NP interactions at allosteric sites. We show that AuMBA interacted selectively and reversibly around two positively charged regions of the thrombin surface (exosites 1 and 2) and away from the active site. NP complexation at the exosites transmitted long-range structural changes over to the active site, altering both substrate binding affinity and catalysis. Significantly, thrombin activity was partially reduced – but not completely inhibited – by interactions with AuMBA. These findings indicate that interactions of proteins with ultrasmall NPs may mimic a typical biomolecular complexation event, and suggest the prospect of using ultrasmall particles as synthetic receptors to allosterically regulate protein function.


Recommended Literature
- [1] 10-Hydroxybenzo[h]quinoline: switching between single- and double-well proton transfer through structural modifications†‡
- [2] Back cover
- [3] Correction: Comparison of strategies for non-perturbing labeling of α-synuclein to study amyloidogenesis
- [4] Tetracarbonyliridium hydride
- [5] Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization†
- [6] Metastable states in some transient molecules by high-resolution laser spectroscopy
- [7] Preparation of gels of chitosan through a hydrothermal reaction in the presence of malonic acid and cinnamaldehyde: characterization and antibacterial activity†
- [8] Inside front cover
- [9] A boronate-decorated porous carbon material derived from a zinc-based metal–organic framework for enrichment of cis-diol-containing nucleosides†
- [10] Schottky barrier and surface plasmonic resonance phenomena towards the photocatalytic reaction: study of their mechanisms to enhance photocatalytic activity†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 115648-90-3
-
CAS no.: 17117-21-4
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









